6-Bromo-2-chloro-5-fluoroquinazoline
Overview
Description
6-Bromo-2-chloro-5-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3BrClFN2 and a molecular weight of 261.48 g/mol. This compound has garnered interest due to its potentially useful biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-5-fluoroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with bromine in the presence of a suitable catalyst . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The use of advanced equipment and automation helps in scaling up the production while maintaining the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-5-fluoroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-chloro-5-fluoroquinazoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloroquinoline: Similar in structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Chloro-5-fluoroquinazoline: Lacks the bromine atom, which can influence its chemical properties and applications.
Uniqueness
6-Bromo-2-chloro-5-fluoroquinazoline is unique due to the presence of bromine, chlorine, and fluorine atoms in its structure. This combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-chloro-5-fluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNARNYXKIGAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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